

Assessing the Translational Relevance of AMG 333 Preclinical Data: A Comparative Guide

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Compound of Interest

Compound Name: *Amg 333*

Cat. No.: *B15617505*

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This guide provides a comparative analysis of the preclinical data for **AMG 333**, a transient receptor potential melastatin 8 (TRPM8) antagonist, developed for the treatment of migraine. The performance of **AMG 333** is compared with another TRPM8 antagonist, PF-05105679, to assess its translational relevance and highlight key challenges in the clinical development of this drug class.

Executive Summary

AMG 333 demonstrated high potency and preclinical efficacy in validated animal models, supporting its initial development as a potential treatment for migraine. However, its clinical translation was ultimately halted during Phase 1 trials due to significant adverse effects, a challenge also encountered by other TRPM8 antagonists like PF-05105679. This guide synthesizes the available preclinical data to provide a detailed comparison and to draw insights into the translational disconnect between preclinical efficacy and clinical safety for this therapeutic target.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of TRPM8 Antagonists

Compound	Target	In Vitro Potency (IC50)	Animal Model	In Vivo Efficacy (ED50/IC50)	Reference
AMG 333	Human TRPM8	13 nM	Rat (Icilin-induced wet-dog shakes)	1.14 mg/kg	[1]
Rat (Cold pressor test)	1.10 mg/kg	[1]			
PF-05105679	Human TRPM8	103 nM	Guinea Pig (Bladder ice water and menthol challenge)	200 nM	

Table 2: Comparative Preclinical Pharmacokinetics

Compound	Species	Key Pharmacokinetic Parameters	Reference
AMG 333	Rat, Dog, Monkey	Data not publicly available. Development focused on improving PK properties and reducing CYP3A4 induction.[2]	
PF-05105679	Rat	Moderate blood clearance, complete oral absorption.	[3]
Dog	Moderate blood clearance, complete oral absorption.	[3]	

Table 3: Summary of Clinical Trial Outcomes

Compound	Indication	Phase of Development	Reported Adverse Events	Outcome	Reference
AMG 333	Migraine	Phase 1	Sensation of heat, paresthesia, dysesthesia, dysgeusia.	Terminated	
PF-05105679	Pain	Phase 1	Sensation of heat.	Terminated	

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of **AMG 333** are not fully available in the public domain. The following are generalized protocols for the key in vivo models cited in the preclinical studies.

Icilin-Induced Wet-Dog Shake (WDS) Model in Rats

This model is a standard pharmacodynamic assay to assess the in vivo activity of TRPM8 antagonists.

- **Animals:** Male Sprague-Dawley or Wistar rats are commonly used.
- **Acclimation:** Animals are acclimated to the testing environment to reduce stress-induced behaviors.
- **Drug Administration:** The test compound (e.g., **AMG 333**) or vehicle is administered orally or via another relevant route at predetermined times before the icilin challenge.
- **Icilin Challenge:** A TRPM8 agonist, icilin, is administered, typically via intraperitoneal injection, at a dose known to induce a robust WDS response (e.g., 2.5 mg/kg).[4]
- **Observation:** Immediately following icilin injection, animals are observed for a defined period (e.g., 30-60 minutes), and the number of wet-dog shakes is counted by a trained observer

blinded to the treatment groups.

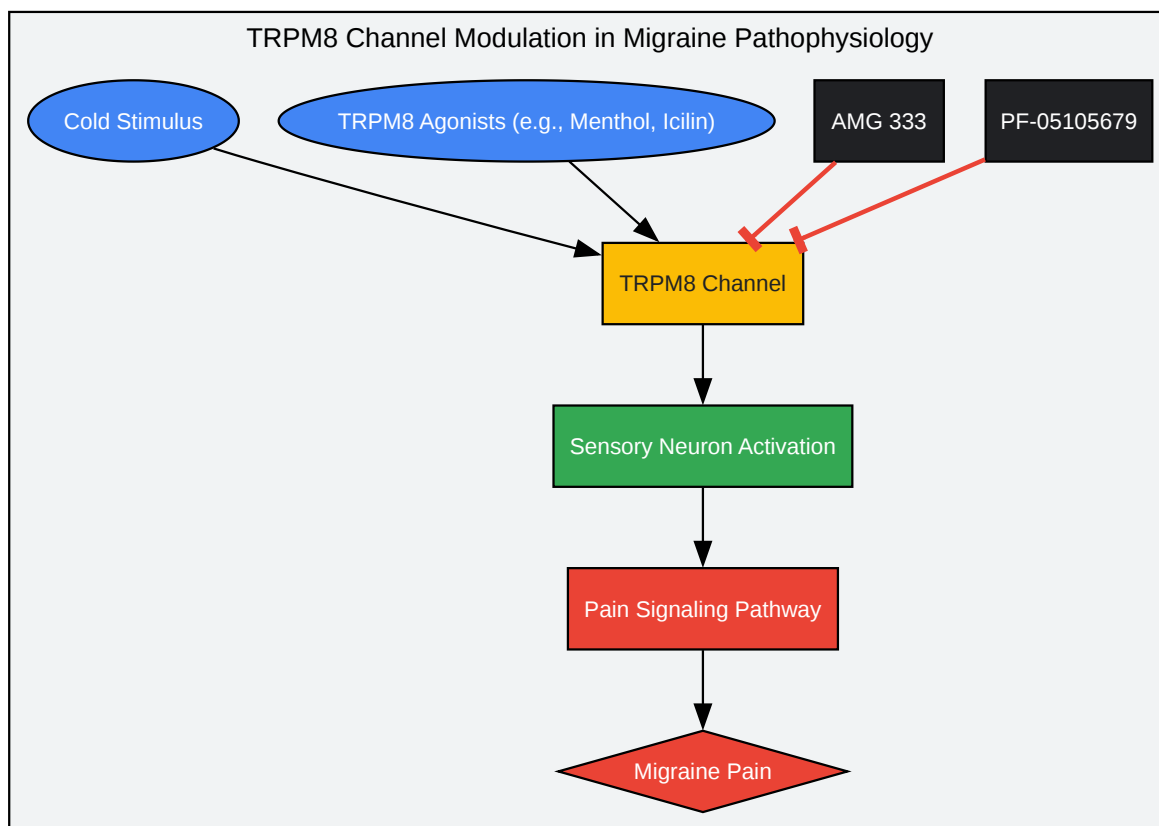
- **Data Analysis:** The number of WDS in the drug-treated groups is compared to the vehicle-treated group to determine the dose-dependent inhibitory effect of the antagonist.

Cold Pressor Test (CPT) in Rats

The cold pressor test is utilized to evaluate the analgesic potential of compounds by measuring the response to a noxious cold stimulus.

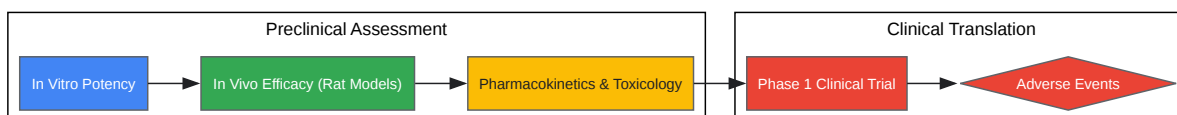
- **Animals:** Male Sprague-Dawley or Wistar rats are typically used.
- **Surgical Preparation (if applicable):** For measurement of cardiovascular parameters like blood pressure and heart rate, animals may be instrumented with arterial catheters under anesthesia.
- **Drug Administration:** The test compound or vehicle is administered at specified times before the cold stimulus.
- **Cold Stimulus:** A noxious cold stimulus is applied, for example, by immersing the rat's tail or paw in cold water (e.g., 0-4°C) for a fixed duration.
- **Endpoint Measurement:** The primary endpoint is typically a nociceptive response, such as the latency to tail withdrawal or paw licking. Alternatively, physiological responses like changes in blood pressure and heart rate can be measured as indicators of the stress response to pain.
- **Data Analysis:** The effect of the drug on the nociceptive or physiological response is compared to the vehicle control to assess its analgesic or modulatory activity.

Mandatory Visualization



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Caption: TRPM8 channel antagonism by **AMG 333** and PF-05105679.



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Caption: Translational workflow from preclinical to clinical evaluation.

Discussion of Translational Relevance

The preclinical data for **AMG 333** were promising, demonstrating high target potency and efficacy in animal models of TRPM8-mediated responses. The optimization of its drug-like properties, including efforts to reduce CYP3A4 induction, indicated a thorough preclinical development program.[2] However, the translational failure of **AMG 333**, and similarly PF-05105679, underscores a significant challenge in targeting the TRPM8 channel for systemic therapies.

The adverse events observed in Phase 1 trials, particularly the sensation of heat, are likely on-target effects resulting from the blockade of TRPM8 channels, which are key sensors of cold temperature. This suggests that while the preclinical models were effective in demonstrating target engagement and a pharmacodynamic response, they were not predictive of the undesirable sensory side effects in humans.

The discrepancy highlights the limitations of rodent models in fully recapitulating the complexity of human sensory perception and thermoregulation. The experience with **AMG 333** and other TRPM8 antagonists suggests that future development in this area may require more sophisticated preclinical models that can better predict on-target adverse effects in humans or a focus on topical or peripherally-restricted antagonists to minimize systemic exposure and associated side effects.

In conclusion, while the preclinical data for **AMG 333** demonstrated a potent and efficacious molecule, its clinical development was ultimately unsuccessful due to a lack of translation from preclinical safety models to the human experience. This case serves as a valuable lesson for future drug development programs targeting sensory channels like TRPM8.

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